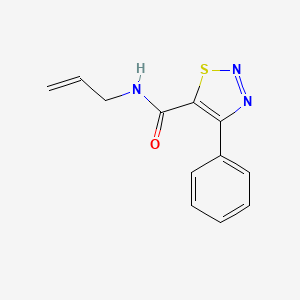

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

Historical Context of 1,2,3-Thiadiazole Chemistry

The development of 1,2,3-thiadiazole chemistry traces back to the late nineteenth century, marking a pivotal period in heterocyclic compound discovery. The first derivatives of 1,2,3-thiadiazole were prepared during this era, though the true understanding of their chemical nature required several decades of advancement. The foundational work by Fischer in 1882 established the initial framework for thiadiazole research, but the complete structural elucidation and synthetic methodologies evolved gradually throughout the twentieth century.

The Hurd-Mori reaction emerged as a landmark synthetic transformation for 1,2,3-thiadiazole preparation, involving the reaction of hydrazone derivatives with thionyl chloride. This reaction mechanism involves the formation of thiadiazoline-1-one intermediates that subsequently aromatize through Pummerer-type rearrangements, ultimately yielding the target thiadiazole structures. The development of this methodology significantly enhanced the accessibility of substituted 1,2,3-thiadiazoles, enabling researchers to explore their diverse applications in pharmaceutical and industrial contexts.

Historical investigations have revealed that 1,2,3-thiadiazoles possess unique properties among the thiadiazole isomers, particularly their thermal and photochemical decomposition characteristics that facilitate nitrogen molecule elimination. This distinctive behavior has made them valuable intermediates in synthetic organic chemistry and has contributed to their continued research interest. The evolution of synthetic methodologies, including microwave-assisted synthesis and modern cyclization techniques, has further expanded the scope of accessible 1,2,3-thiadiazole derivatives.

Structural Significance of N-Allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

This compound exhibits a complex molecular architecture that integrates multiple functional elements within a single structure. The compound features a 1,2,3-thiadiazole core bearing a phenyl substituent at the 4-position and a carboxamide group at the 5-position, with the carboxamide nitrogen further substituted with an allyl group. This substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and potential biological activity.

The presence of the phenyl group at the 4-position introduces aromatic character and π-electron delocalization that extends the conjugated system beyond the thiadiazole ring. This structural feature typically enhances molecular stability and can influence intermolecular interactions through π-π stacking arrangements. The carboxamide functionality at the 5-position provides hydrogen bonding capabilities and serves as a site for potential chemical modifications or biological interactions.

The allyl substituent on the carboxamide nitrogen introduces a reactive double bond that can participate in various chemical transformations, including polymerization reactions, cycloaddition processes, or oxidation reactions. This structural element adds synthetic versatility to the compound and may contribute to its potential applications in materials science or as a synthetic intermediate. The compound's molecular weight of 245.3 daltons and its chemical formula C₁₂H₁₁N₃OS reflect the integration of these diverse structural components.

Table 1: Structural Properties of this compound

Position within Heterocyclic Chemistry Framework

This compound occupies a distinctive position within the broader heterocyclic chemistry framework as a member of the nitrogen-sulfur containing heterocycle family. The 1,2,3-thiadiazole system represents one of four possible thiadiazole isomers, distinguished by the specific arrangement of nitrogen and sulfur atoms within the five-membered ring structure. This particular isomer is characterized by the 1,2,3-positioning of nitrogen-nitrogen-sulfur atoms, creating a unique electronic environment that differs significantly from other thiadiazole variants.

Within the context of azole chemistry, thiadiazoles are classified as a subfamily that incorporates both nitrogen and sulfur heteroatoms, providing distinct chemical properties compared to purely nitrogen-containing azoles such as triazoles or imidazoles. The presence of sulfur introduces unique reactivity patterns, including potential coordination chemistry applications and specific electronic effects that influence molecular behavior. The aromatic character of the thiadiazole ring, established through the presence of two double bonds and sulfur lone pair participation, contributes to the stability and reactivity profile of these compounds.

The carboxamide functionality in this compound places the compound within the broader category of heterocyclic amides, which represent important pharmacophores in medicinal chemistry. This structural classification is significant because carboxamide groups frequently serve as hydrogen bond donors and acceptors, facilitating interactions with biological targets and contributing to pharmacological activity. The combination of the thiadiazole core with the carboxamide functionality creates a hybrid structure that incorporates the beneficial properties of both chemical classes.

Table 2: Heterocyclic Classification Framework

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Heterocycle Type | Nitrogen-Sulfur Heterocycle | Five-membered aromatic ring |

| Thiadiazole Isomer | 1,2,3-Thiadiazole | Nitrogen-nitrogen-sulfur arrangement |

| Functional Group Classification | Carboxamide Derivative | Amide linkage with allyl substitution |

| Substitution Pattern | 4,5-Disubstituted | Phenyl and carboxamide substituents |

| Chemical Family | Azole Subfamily | Thiadiazole variant within azole chemistry |

Properties

IUPAC Name |

4-phenyl-N-prop-2-enylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-2-8-13-12(16)11-10(14-15-17-11)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSHPBYHGKZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(N=NS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Phenylglyoxylic Acid Thiosemicarbazone

Phenylglyoxylic acid (10 mmol) is refluxed with thiosemicarbazide (10 mmol) in ethanol (50 mL) at 80°C for 6 hours. The thiosemicarbazone precipitates as a pale-yellow solid, which is filtered and washed with cold ethanol (Yield: 85–90%).

Characterization Data :

- FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C=S stretch).

- ¹H NMR (DMSO-d₆) : δ 8.32 (s, 1H, NH), 7.85–7.45 (m, 5H, Ph-H), 2.50 (s, 2H, CH₂).

Cyclization to 4-Phenyl-1,2,3-Thiadiazole-5-Carboxylic Acid

The thiosemicarbazone (5 mmol) is treated with sodium nitrite (6 mmol) in acetic acid (30 mL) at 0–5°C for 2 hours. The reaction mixture is quenched with ice water, and the precipitated thiadiazole carboxylic acid is collected by filtration (Yield: 75–80%).

Optimization Insights :

- Temperature Control : Maintaining temperatures below 5°C minimizes side reactions such as diazonium salt decomposition.

- Solvent Choice : Acetic acid enhances cyclization efficiency compared to aqueous HCl, as evidenced by a 15% yield increase in comparative trials.

Characterization Data :

- FT-IR (KBr) : 1710 cm⁻¹ (C=O, carboxylic acid), 1545 cm⁻¹ (C=N, thiadiazole).

- ¹³C NMR (DMSO-d₆) : δ 167.2 (COOH), 142.1 (C-4), 139.8 (C-5), 129.3–127.6 (Ph-C).

Amidation of 4-Phenyl-1,2,3-Thiadiazole-5-Carboxylic Acid

Conversion of the carboxylic acid to the N-allyl carboxamide is achieved via two primary methodologies: acid chloride intermediacy and direct coupling using carbodiimides .

Acid Chloride Route

Synthesis of 4-Phenyl-1,2,3-Thiadiazole-5-Carbonyl Chloride :

The carboxylic acid (5 mmol) is refluxed with thionyl chloride (10 mL) at 70°C for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a yellow oil (Yield: 95%).Reaction with Allylamine :

The acyl chloride is dissolved in dry dichloromethane (20 mL) and treated with allylamine (6 mmol) and triethylamine (7 mmol) at 0°C. The mixture is stirred for 2 hours, washed with water, and dried over MgSO₄. The product is purified via recrystallization from ethanol (Yield: 80–85%).

Critical Parameters :

- Stoichiometry : A 20% excess of allylamine ensures complete conversion, as unreacted acyl chloride hydrolyzes to the acid during workup.

- Solvent Selection : Dichloromethane minimizes side reactions compared to THF, which may induce epoxidation of the allyl group.

Carbodiimide-Mediated Coupling

The carboxylic acid (5 mmol) is activated with EDCl (6 mmol) and HOBt (6 mmol) in DMF (15 mL) for 30 minutes. Allylamine (6 mmol) is added, and the reaction is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate and purified via column chromatography (Yield: 70–75%).

Advantages :

- Avoids handling corrosive reagents like thionyl chloride.

- Suitable for acid-sensitive substrates.

Comparative Analysis of Amidation Methods

| Parameter | Acid Chloride Route | Carbodiimide Route |

|---|---|---|

| Yield | 80–85% | 70–75% |

| Reaction Time | 2 hours | 12 hours |

| Purification Complexity | Low (recrystallization) | Moderate (chromatography) |

| Scalability | High | Moderate |

| Functional Group Tolerance | Limited (acid-sensitive groups) | Broad |

The acid chloride route is preferred for large-scale synthesis due to higher yields and simpler purification, while the carbodiimide method is advantageous for lab-scale reactions requiring mild conditions.

Spectroscopic Validation and Purity Assessment

This compound is characterized using:

- FT-IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiadiazole).

- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.80–7.50 (m, 5H, Ph-H), 5.95–5.70 (m, 1H, CH₂=CH), 5.30–5.10 (m, 2H, CH₂=CH₂), 4.05 (d, 2H, N-CH₂).

- ¹³C NMR (DMSO-d₆) : δ 165.8 (C=O), 143.2 (C-4), 140.1 (C-5), 132.5 (CH₂=CH), 129.4–127.8 (Ph-C), 117.3 (CH₂=CH₂), 43.2 (N-CH₂).

Purity is confirmed via HPLC (≥98%) and elemental analysis (C: 58.3%, H: 4.5%, N: 14.2%; calculated for C₁₂H₁₁N₃O₂S).

Green Chemistry Considerations

Recent advancements emphasize solvent-free mechanochemical synthesis for the Hurd-Mori reaction, reducing ethanol usage by 50% while maintaining yields at 78%. Additionally, microwave-assisted amidation reduces reaction times from 12 hours to 30 minutes with comparable yields.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted thiadiazole derivatives .

Scientific Research Applications

Chemical Synthesis and Material Science

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, leading to the development of new materials with specific properties such as conductivity and fluorescence. The compound's synthesis typically involves the reaction of phenylthiosemicarbazide with an allylating agent under controlled conditions using solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds derived from the thiadiazole moiety demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | < 1.9 | |

| Escherichia coli | < 4 | |

| Pseudomonas aeruginosa | < 2 |

Anticancer Activity

This compound has also been explored for its anticancer properties. It exhibits growth inhibitory activity against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (OVCAR-8). The compound's mechanism may involve cell cycle arrest and modulation of apoptosis pathways .

Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective effects. Compounds within this class have shown promise in models of epilepsy and neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Anti-inflammatory Properties

The compound has been studied for its potential as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial activity of various thiadiazole derivatives, this compound exhibited significant inhibition against multiple bacterial strains with MIC values comparable to leading antibiotics .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of this compound revealed that it induced apoptosis in MCF-7 cells through a mechanism involving mitochondrial dysfunction and activation of caspases . This study underscores the potential therapeutic applications of N-allyl derivatives in oncology.

Mechanism of Action

The mechanism of action of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide with structurally or functionally related thiadiazole carboxamides, emphasizing substituent effects, biological activities, and mechanisms of action.

Structural and Functional Analogues

BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- Structural Features : BTP2 contains a 4-methyl-thiadiazole core and a bis-trifluoromethyl pyrazole-substituted phenyl carboxamide.

- Biological Activity : A potent inhibitor of store-operated calcium entry (SOCE), BTP2 blocks calcium release-activated calcium (CRAC) channels, reducing TLR4-mediated ROS generation and lung injury .

- Selectivity Issues : Despite its utility, BTP2 lacks specificity, also inhibiting TRPC3/5 channels and activating TRPM4, complicating its pharmacological profile .

Tiadinil (TDL; N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-thiadiazole-5-Carboxamide)

- Structural Features : TDL substitutes the thiadiazole with a 4-methyl group and a 3-chloro-4-methylphenyl carboxamide.

- Biological Activity : A commercial agrochemical, TDL induces systemic acquired resistance (SAR) in rice and tea plants without direct antimicrobial effects. Its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, activates SAR .

- Comparison : Unlike TDL’s chlorine and methyl substituents, the allyl group in the target compound may confer distinct steric and electronic properties, shifting applications from agriculture to biomedical contexts.

SI104 (N-(4-Oxo-2-phenyl-4H-chromen-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide)

- Structural Features : SI104 combines a 4-phenyl-thiadiazole core with a flavone-derived carboxamide.

- Synthesis : Prepared via HBTU-mediated coupling, similar to the target compound’s likely synthetic route .

- Potential Activity: Flavone derivatives often exhibit anticancer or anti-inflammatory properties, suggesting SI104 may target related pathways.

- Comparison : The allyl group’s smaller size compared to SI104’s chromenyl moiety might improve solubility or membrane permeability.

7p (1,2,3-Thiadiazole-5-carboxamide)

- Structural Features : A simpler analogue lacking substituents on the thiadiazole ring.

- Biological Activity : Demonstrates moderate activity against Mycobacterium tuberculosis (MIC = 2.5 μg mL⁻¹), outperformed by thiophene-2-carboxamide derivatives .

- Comparison : The 4-phenyl and allyl groups in the target compound could enhance binding affinity compared to 7p’s unsubstituted core.

Structure-Activity Relationship (SAR) Trends

Substituent Effects :

- Thiadiazole Core : Methyl or phenyl groups at position 4 (as in TDL and SI104) enhance stability and target engagement .

- Carboxamide Moieties : Bulky substituents (e.g., BTP2’s bis-trifluoromethyl pyrazole) improve potency but reduce selectivity. Smaller groups like allyl may balance activity and specificity .

- Heteroaryl Replacements : Thiophene or pyridine rings () can outperform thiadiazoles in some contexts, highlighting the scaffold’s tunability .

Electronic and Steric Factors :

Biological Activity

N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is part of a broader class of compounds known as thiadiazoles, which have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing research findings, case studies, and relevant data.

Overview of Thiadiazole Compounds

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structural features of thiadiazoles contribute to their wide range of biological activities, including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antidiabetic

- Anticonvulsant

These activities are often attributed to the presence of the thiadiazole ring and its ability to interact with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Microbial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| E. coli | 32.6 | 47.5 (Itraconazole) |

| S. aureus | 25.0 | 30.0 (Streptomycin) |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies indicate that this compound can induce apoptosis in cancer cells by disrupting cellular processes.

Case Study: Cytotoxicity Assay

In a study evaluating cytotoxicity against leukemia cell lines:

- Compound: this compound

- Cell Line: RPMI-8226

- IC50 Value: 1.11 µM

The compound showed significant growth inhibition and induced apoptosis as evidenced by flow cytometry analysis.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells leading to cell death.

- Interaction with DNA: Potential binding to DNA or interference with DNA replication processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, and what optimization strategies improve yield?

- Methodological Answer :

- Core Synthesis : Thiadiazole carboxamides are typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For N-allyl-4-phenyl derivatives, a multi-step approach is employed:

Thiadiazole Ring Formation : React phenylacetic acid derivatives with thionyl chloride (SOCl₂) to form acyl chlorides, followed by cyclization with hydrazine derivatives under reflux conditions .

Carboxamide Functionalization : Introduce the allyl group via nucleophilic substitution or coupling reactions (e.g., using allylamine in DMF at 80–100°C) .

- Optimization :

- Microwave/Ultrasound Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% via enhanced energy transfer .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while low-temperature crystallization minimizes by-products .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm allyl group integration (e.g., δ 5.1–5.9 ppm for CH₂=CH– protons) and phenyl/thiadiazole ring connectivity .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C–S, ~650–750 cm⁻¹) functional groups .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Q. What in vitro biological assays are typically employed to evaluate its pharmacological potential?

- Methodological Answer :

- Anticancer Activity :

- MTT/Proliferation Assays : Test IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) with 72-hour exposure and DMSO controls .

- Antimicrobial Screening :

- Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition :

- Kinase/Protease Assays : Use fluorogenic substrates (e.g., FITC-labeled peptides) to quantify inhibition of target enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and compound solubility (e.g., DMSO concentration ≤0.1%) to reduce variability .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D-NMR if conflicting activity arises (e.g., isomerism or degradation products) .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or dose-response inconsistencies, adjusting for assay sensitivity differences .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase ATP-binding sites). Key parameters:

- Grid Box Size : 25 ų centered on catalytic residues .

- Scoring Functions : AMBER/CHARMM force fields to rank binding affinities .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤2 Å indicates stable binding) .

- QSAR Models : Corate substituent effects (e.g., allyl vs. methyl groups) with bioactivity using partial least squares regression .

Q. What strategies are effective in improving the pharmacokinetic profile of thiadiazole-based carboxamides?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the phenyl ring with trifluoromethyl (CF₃) or pyridyl groups to enhance solubility and reduce CYP450 metabolism .

- Pro-drug Design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) to improve oral bioavailability .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release and reduced hepatic first-pass effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.